molecular formula C20H11BrF5NO B4051036 N-[(2-bromophenyl)(phenyl)methyl]-2,3,4,5,6-pentafluorobenzamide

N-[(2-bromophenyl)(phenyl)methyl]-2,3,4,5,6-pentafluorobenzamide

Cat. No.: B4051036
M. Wt: 456.2 g/mol
InChI Key: VIIVMHJSEXUSLR-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)(phenyl)methyl]-2,3,4,5,6-pentafluorobenzamide is a useful research compound. Its molecular formula is C20H11BrF5NO and its molecular weight is 456.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.99442 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and properties of compounds with structural elements similar to N-[(2-bromophenyl)(phenyl)methyl]-2,3,4,5,6-pentafluorobenzamide. For example, the synthesis and bromodemercuration of permercurated arenes have been explored, highlighting a method for producing polybromobenzene compounds, which are structurally related to the target compound (Deacon & Farquharson, 1976). This research demonstrates the chemical versatility and potential applications of brominated and fluorinated benzamides in chemical synthesis.

Material Science Applications

Compounds with similar structural features are being investigated for their potential in material science. For instance, the synthesis and characterization of novel aromatic polyimides incorporating benzamide units have been studied, revealing their solubility and thermal stability properties (Butt et al., 2005). Such materials could find applications in advanced polymer technologies, where the specific characteristics of the pentafluorobenzamide moiety could influence material properties.

Antimicrobial Activity

The antimicrobial activities of fluorobenzamides, especially against Gram-positive and Gram-negative bacteria, have been explored. Research on microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine, showing promising antimicrobial analogs, indicates the potential of such compounds to enhance antimicrobial efficacy (Desai et al., 2013). This suggests that derivatives of this compound could be explored for their antimicrobial properties.

Properties

IUPAC Name

N-[(2-bromophenyl)-phenylmethyl]-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrF5NO/c21-12-9-5-4-8-11(12)19(10-6-2-1-3-7-10)27-20(28)13-14(22)16(24)18(26)17(25)15(13)23/h1-9,19H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIVMHJSEXUSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.